2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid: is an organic compound with a complex aromatic structure It is characterized by the presence of ethoxy and methyl groups attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The ethoxy and methyl groups are introduced through subsequent reactions, such as etherification and alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group may be converted to a hydroxyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxy and methyl groups may enhance its binding affinity to enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing its interactions with target molecules.
Comparison with Similar Compounds
- 4-Ethoxy-2-methylphenylboronic acid
- 5-(4-Ethoxy-2-methylphenyl)-2-methoxynicotinic acid
- 3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine
Comparison: Compared to these similar compounds, 2-(4-Ethoxy-2-methylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of a benzoic acid moiety. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-(4-ethoxy-2-methylphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-4-20-13-6-8-14(12(3)10-13)15-7-5-11(2)9-16(15)17(18)19/h5-10H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQVCKGHKOXTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690731 |
Source
|
Record name | 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-81-7 |
Source
|
Record name | 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.